1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3IOS and a molecular weight of 360.13 g/mol This compound is characterized by the presence of an iodine atom, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the iodine and trifluoromethylthio groups onto the phenyl ring, followed by the formation of the propan-2-one moiety. One common synthetic route includes the following steps:
Halogenation: The phenyl ring is first iodinated using iodine and a suitable oxidizing agent.
Trifluoromethylthiolation: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agents.
Ketone Formation: The propan-2-one moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form the corresponding alcohols or thiols.
Coupling Reactions: The trifluoromethylthio group can participate in coupling reactions, forming new carbon-sulfur bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing iodine and trifluoromethylthio groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Bromo-6-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(2-Iodo-6-(trifluoromethylsulfonyl)phenyl)propan-2-one: Contains a trifluoromethylsulfonyl group instead of trifluoromethylthio.
1-(2-Iodo-6-(trifluoromethyl)phenyl)propan-2-one: Lacks the sulfur atom in the trifluoromethyl group.
Properties
Molecular Formula |
C10H8F3IOS |
---|---|
Molecular Weight |
360.14 g/mol |
IUPAC Name |
1-[2-iodo-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3IOS/c1-6(15)5-7-8(14)3-2-4-9(7)16-10(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
DRDXNUNHRKZEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1I)SC(F)(F)F |
Origin of Product |
United States |
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